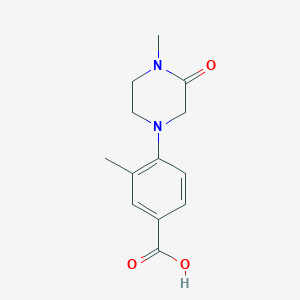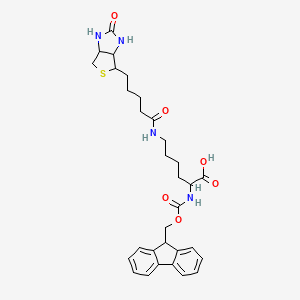![molecular formula C17H18ClN3O3 B12499931 8'-chloro-1,5-dimethyl-2',3',3'a,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B12499931.png)
8'-chloro-1,5-dimethyl-2',3',3'a,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-a]quinoline]-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8’-Chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate molecular structure allows for diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8’-chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione typically involves multi-step organic reactions. One common approach starts with the preparation of the core spiro structure through cyclization reactions. Key reagents include chlorinating agents and various catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine or bromine under controlled conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorine, bromine.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinoline derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its spiro structure makes it an interesting subject for structural analysis and synthetic applications.
Biology and Medicine: In biological and medicinal research, the compound is explored for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development and therapeutic applications.
Industry: In industrial applications, the compound’s stability and reactivity are leveraged for the development of new materials and chemical processes. Its potential use in the synthesis of advanced materials and catalysts is of particular interest.
Mécanisme D'action
The mechanism of action of 8’-chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications.
Comparaison Avec Des Composés Similaires
3,5-Dimethylpyrazole: An organic compound with a similar pyrazole structure, known for its use in coordination chemistry and as a ligand.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities and applications in drug development.
Uniqueness: 8’-Chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione is unique due to its spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H18ClN3O3 |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
8'-chloro-1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C17H18ClN3O3/c1-19-14(22)17(15(23)20(2)16(19)24)9-10-5-6-11(18)8-12(10)21-7-3-4-13(17)21/h5-6,8,13H,3-4,7,9H2,1-2H3 |
Clé InChI |
KWJPLXLIRNEDKV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CCC4)C(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid](/img/structure/B12499851.png)
![8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12499854.png)
![5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12499861.png)
![4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12499865.png)
![N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12499878.png)
![2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B12499886.png)
![4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B12499895.png)


![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide](/img/structure/B12499911.png)
![6-[3-methoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B12499913.png)

![Methyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499926.png)

